3-(4-Aminophenyl)-2-cyanoprop-2-enamide

Description

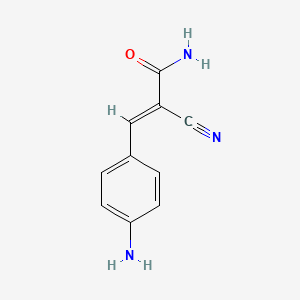

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-aminophenyl)-2-cyanoprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5H,12H2,(H2,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHVGESWHAXWFR-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Aminophenyl 2 Cyanoprop 2 Enamide and Analogous Structures

Knoevenagel Condensation Approaches for α-Cyanoenamides

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, providing a direct and efficient route to α-cyanoenamides. researchgate.net This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration step to yield the unsaturated product. researchgate.net

Condensation of 4-Aminobenzaldehyde (B1209532) with Cyanoacetic Acid Derivatives

The most direct synthesis of 3-(4-aminophenyl)-2-cyanoprop-2-enamide (B1275532) involves the condensation of 4-aminobenzaldehyde with a derivative of cyanoacetic acid, most commonly cyanoacetamide. This reaction brings together the two key structural fragments of the target molecule in a single, efficient step.

The general reaction scheme is as follows:

4-Aminobenzaldehyde + Cyanoacetamide → this compound + H₂O

This process is a classic example of the Knoevenagel condensation, where the active methylene group of cyanoacetamide reacts with the aldehyde functionality of 4-aminobenzaldehyde. nih.gov The reaction is typically carried out in a suitable solvent and is often facilitated by a catalyst to enhance the reaction rate and yield.

Catalytic Systems in Knoevenagel Reactions (e.g., Base Catalysis, Ammonium (B1175870) Acetate)

The efficiency of the Knoevenagel condensation is highly dependent on the choice of catalyst. A variety of catalytic systems have been employed to promote the reaction between aldehydes and active methylene compounds.

Base Catalysis: Weak organic bases are frequently used as catalysts. Amines such as piperidine, pyridine (B92270), and ethylenediamine, or their corresponding ammonium salts, are effective in promoting the reaction. acs.org The base facilitates the deprotonation of the active methylene compound, generating a carbanion which then acts as the nucleophile.

Ammonium Acetate (B1210297): Ammonium acetate is a particularly useful catalyst for the synthesis of α,β-unsaturated cyanoacetamide derivatives. nih.gov It serves as a source of both ammonia (B1221849) and acetic acid in situ, providing a mildly acidic and basic environment that can effectively catalyze the condensation. Microwave-assisted reactions using ammonium acetate have been shown to be an environmentally friendly and efficient method, often leading to high yields in short reaction times. nih.gov

Other Catalytic Systems: A broad range of other catalysts have been explored to improve the Knoevenagel condensation, including:

Lewis acids: Such as zinc chloride (ZnCl₂) and iodine (I₂), have been shown to be effective. acs.orgrsc.org

Solid supports: Catalysts supported on materials like silica (B1680970) gel or zeolites offer advantages in terms of ease of separation and catalyst recycling. acs.org

Ionic liquids: These have been investigated as both catalysts and environmentally benign reaction media. semanticscholar.org

The choice of catalyst can influence the reaction conditions, yield, and selectivity. Below is a table summarizing various catalytic systems used in Knoevenagel condensations.

| Catalyst System | Typical Reaction Conditions | Advantages |

| Piperidine | Reflux in ethanol | Readily available, effective for many substrates. researchgate.net |

| Ammonium Acetate | Microwave irradiation, solvent-free or in a solvent | Green chemistry approach, rapid reaction times, high yields. nih.gov |

| Urea | Microwave irradiation, solvent-free | Inexpensive, readily available, environmentally friendly. acs.org |

| Boric Acid | Aqueous ethanol, room temperature | Mild conditions, good yields, easy product purification. nih.gov |

| Iodine/K₂CO₃ | Ethanol or DMF, room temperature | Mild, simple, good to high yields. rsc.org |

Diverse Synthetic Routes to Enamide Frameworks

Beyond the direct Knoevenagel condensation, the enamide framework present in this compound and its analogs can be constructed through several other synthetic strategies. These methods offer alternative pathways and can be advantageous depending on the desired substitution patterns and functional group tolerance.

Dehydrogenation of Amides via Electrophilic Activation

A modern and powerful approach to enamide synthesis is the direct dehydrogenation of the corresponding saturated amide. This method avoids the need for pre-functionalized starting materials. One such strategy involves the electrophilic activation of the amide.

In a recently developed protocol, a combination of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) and an electrophilic activator such as triflic anhydride (B1165640) (Tf₂O) is employed. acs.orgnih.govacs.orgresearchgate.net This combination facilitates a one-step N-dehydrogenation of amides to enamides. acs.orgnih.govacs.orgresearchgate.net This method has a broad substrate scope, applicable to both cyclic and acyclic amides, and offers a direct route to the enamide functionality. nih.gov

Another approach to the α,β-dehydrogenation of amides relies on electrophilic activation coupled with an in situ selenium-mediated dehydrogenation, which can proceed under mild conditions and shows good functional group tolerance. nih.gov

Amination Reactions for Enamide Construction

Amination reactions provide another set of tools for the construction of the enamide skeleton. These methods involve the formation of a carbon-nitrogen bond at an unsaturated carbon center.

Hydroamination: This reaction involves the addition of an N-H bond across a carbon-carbon multiple bond. For instance, the hydroamination of ynamides (amides with a carbon-carbon triple bond) with various amines can lead to the stereoselective synthesis of enamides. acs.org Similarly, gold-catalyzed hydroamination of allenamides with arylamines provides a route to E-enamides under mild conditions. researchgate.nettandfonline.comtandfonline.com

Oxidative Amination: In this approach, an alkene is reacted with an amine in the presence of an oxidant to form an enamine or enamide. For example, a cobalt-catalyzed oxidative amination of aryl alkenes with amines using tert-butyl hydroperoxide as the oxidant can produce enaminones. organic-chemistry.org Another strategy involves the oxidative amidation of aldehydes, where an aldehyde is converted in situ to an acylating agent that then reacts with an amine. nih.govrsc.org

Utility of Cyanoacetamide Derivatives as Synthons in Organic Transformations

Cyanoacetamide and its derivatives are highly versatile building blocks, or synthons, in organic synthesis, extending their utility far beyond the Knoevenagel condensation. researchgate.nettubitak.gov.tr Their polyfunctional nature, possessing nucleophilic (at the nitrogen and α-carbon) and electrophilic (at the carbonyl and cyano carbons) sites, allows them to participate in a wide array of chemical transformations. tubitak.gov.tr

These derivatives are extensively used as precursors for the synthesis of a diverse range of heterocyclic compounds, including pyridines, pyrimidines, thiazoles, and pyrazoles. researchgate.nettubitak.gov.trresearchgate.net The presence of the cyano and amide functionalities provides a scaffold that can be readily cyclized with various bidentate reagents. This reactivity has made cyanoacetamide derivatives invaluable intermediates in the synthesis of complex molecules with potential biological activities. tubitak.gov.tr

Stereoselective Synthesis of Enamide Isomers (E/Z)

The spatial arrangement of substituents around the carbon-carbon double bond in enamides, known as E/Z isomerism, plays a crucial role in their chemical reactivity and biological activity. Consequently, the development of synthetic methodologies that allow for the selective synthesis of a particular geometric isomer is of significant scientific interest. This section explores strategies for controlling geometric isomerism during the synthesis of enamides and enantioconvergent hydrogenation strategies.

Control of Geometric Isomerism during Synthesis

The synthesis of geometrically defined enamides, particularly the thermodynamically less stable Z-isomers, presents a synthetic challenge. nih.gov Traditional methods often result in mixtures of E and Z isomers. nsf.gov However, various modern synthetic strategies have been developed to achieve high stereoselectivity.

One effective approach involves the palladium-catalyzed hydroamidation of electron-deficient terminal alkynes. organic-chemistry.org This method has been shown to stereoselectively produce Z-enamides. The selectivity is attributed to the formation of an intermediate vinyl-palladium complex where intramolecular hydrogen bonding between the amido proton and a carbonyl group on the alkyne provides extra stability to the transition state leading to the Z-isomer. organic-chemistry.org Optimization of reaction conditions, such as the choice of palladium catalyst, solvent, and temperature, is crucial for maximizing the stereoselectivity. For instance, studies have shown that using Pd(OAc)2 in toluene (B28343) at 70°C can yield Z-enamides with high efficiency. organic-chemistry.org

Another powerful strategy for controlling the geometry of enamides is the isomerization of N-allyl amides. nih.gov This atom-economic method can produce Z-di-, tri-, and even tetrasubstituted enamides with exceptional geometric selectivity. The choice of catalyst is critical in this transformation, with ruthenium complexes like CpRu(CH3CN)3PF6 demonstrating high efficacy. nih.gov The mechanism is believed to involve chelation, which controls the geometry and enhances reactivity. nih.gov

Furthermore, the stereoselective synthesis of E- and Z-isocyanoalkenes, which can be precursors to certain enamides, has been achieved through the sequential cross-coupling of vinyl iodides with formamide (B127407) followed by dehydration. nsf.govnih.gov The use of a copper(I) iodide catalyst with a specific ligand, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine, allows for a rapid coupling that minimizes isomerization of the resulting vinyl formamide, thus preserving the stereochemistry of the initial vinyl iodide. nsf.govnih.gov

The following table summarizes different catalytic systems and their effectiveness in the stereoselective synthesis of enamide isomers based on analogous structures.

| Catalyst System | Substrate Type | Predominant Isomer | Key Features |

| Pd(OAc)2 / TFA / NaOAc | Electron-deficient terminal alkynes | Z | Intramolecular hydrogen bonding stabilizes the Z-intermediate. organic-chemistry.org |

| CpRu(CH3CN)3PF6 | N-allyl amides | Z | Chelation-controlled mechanism. nih.gov |

| CuI / trans-N,N'-dimethyl-1,2-cyclohexanediamine | E- or Z-vinyl iodides | E or Z | Preserves the stereochemistry of the starting vinyl iodide. nsf.govnih.gov |

Enantioconvergent Hydrogenation Strategies for Enamides

Asymmetric hydrogenation of prochiral olefins is a powerful tool for preparing enantiomerically pure compounds. nih.gov However, a significant challenge in the asymmetric hydrogenation of trisubstituted olefins, such as many enamides, is that the E and Z isomers often yield products with opposite absolute configurations, a phenomenon known as enantiodivergent hydrogenation. nih.govrsc.org This necessitates the use of geometrically pure starting materials to achieve high enantioselectivity. rsc.org

To overcome this limitation, enantioconvergent hydrogenation strategies have been developed. These methods allow for the hydrogenation of a mixture of E/Z isomers to produce a single enantiomer of the chiral product. nih.govacs.org This is highly advantageous as it circumvents the need for tedious separation of olefin isomers. rsc.org

One successful approach utilizes N,P-ligated iridium complexes as catalysts. nih.govacs.org These catalysts have been shown to efficiently hydrogenate E/Z mixtures of trisubstituted enamides with excellent enantioselectivity (up to 99% ee). nih.govacs.org Detailed mechanistic studies, including deuterium (B1214612) labeling experiments, have revealed that for certain substrates like α-aryl enamides, the enantioconvergence is achieved through rapid in-situ isomerization of the double bond, where one isomer is converted to the other before hydrogenation. nih.gov This results in a kinetic resolution of the two isomers. For other substrates, such as α-alkyl enamides, substrate chelation is proposed to be the controlling factor for the enantioconvergent outcome. nih.gov

Rhodium catalysts bearing C2-symmetric bis(phospholane) ligands, such as DuPHOS, have also demonstrated remarkable enantioconvergence in the hydrogenation of enamides. rsc.org Both (Z)- and (E)-isomeric enamides can be hydrogenated with high enantiomeric excess to yield products with the same absolute configuration. rsc.org The proposed mechanism for this convergence also involves the isomerization of the olefinic isomers during the hydrogenation process. rsc.org

The development of organocatalytic systems for the asymmetric hydrogenation of enamides has also gained attention. Chiral phosphoric acids, in combination with a Hantzsch ester as the reducing agent, can catalyze the enantioselective hydrogenation of enamides. nih.gov A dual-acid system, employing a chiral phosphoric acid and an achiral acid like acetic acid, has been shown to be highly efficient, allowing for low catalyst loadings while maintaining excellent yield and enantioselectivity. nih.gov

The table below presents examples of catalytic systems used in the enantioconvergent hydrogenation of enamides.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Key Features |

| N,P-Iridium Complexes | E/Z mixtures of trisubstituted enamides | Up to 99% | Enantioconvergence via double bond isomerization or substrate chelation. nih.govacs.org |

| Rh-DuPHOS | (Z)- and (E)-isomeric enamides | >99% | Both isomers yield the same enantiomer. rsc.org |

| Chiral Phosphoric Acid / Acetic Acid | Enamides | Up to 97% | Dual-acid organocatalytic system. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 3 4 Aminophenyl 2 Cyanoprop 2 Enamide

Reactive Sites and Functional Group Interplay in the Enamide System

The structure of 3-(4-Aminophenyl)-2-cyanoprop-2-enamide (B1275532) contains several distinct reactive sites. The molecule's reactivity is a product of the electronic push-pull mechanism between the electron-donating aminophenyl moiety and the electron-withdrawing cyano and amide groups.

The primary functional groups and their inherent reactivity are:

Aminophenyl Group : The primary aromatic amine (-NH₂) is strongly activating and ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic substitution. The nitrogen atom itself is a potent nucleophilic center.

Enamide System : This system includes the C=C double bond, the cyano group (-C≡N), and the amide group (-CONH₂). Enamides are considered stable, electron-rich double bonds that are excellent substrates for incorporating nitrogen functionality. nih.gov

Cyanoacrylamide Core : The presence of both a cyano and an amide group attached to the alkene makes this a doubly activated Michael acceptor system. The strong electron-withdrawing nature of these groups renders the β-carbon (the carbon attached to the aminophenyl ring) highly electrophilic and susceptible to nucleophilic attack. nih.govnih.gov The α-carbon's acidity is also significantly increased. nih.govsemanticscholar.org

This electronic arrangement facilitates a conjugated system where the lone pair of electrons on the aniline (B41778) nitrogen can be delocalized across the phenyl ring and onto the cyanoacrylamide backbone, influencing the reactivity of the entire molecule.

| Reactive Site | Functional Group | Type of Reactivity | Potential Reactions |

|---|---|---|---|

| Aniline Nitrogen | Aromatic Amine (-NH₂) | Nucleophilic, Basic | Alkylation, Acylation, Diazotization, Intramolecular Cyclization |

| Aromatic Ring | Phenyl Group | Nucleophilic | Electrophilic Aromatic Substitution |

| β-Carbon | Alkene (C=C) | Electrophilic | Michael Addition, Cycloaddition |

| Cyano Group | Nitrile (-C≡N) | Electrophilic (Carbon) | Hydrolysis, Reduction, Addition of Nucleophiles, Cyclization |

| Amide Group | Amide (-CONH₂) | Nucleophilic (N), Electrophilic (C) | Hydrolysis, Dehydration, Hydrogen Bonding |

Nucleophilic and Electrophilic Characteristics of Cyanoacrylamide Derivatives

Cyanoacrylamide derivatives are primarily characterized by their potent electrophilicity. The addition of a nitrile group to the α-carbon of an acrylamide (B121943) significantly enhances the electrophilic nature of the β-carbon, making it a powerful Michael acceptor. nih.gov This structural feature is critical in the context of covalent inhibitors, where the cyanoacrylamide acts as a "warhead" that reacts with nucleophilic residues, such as cysteine, in protein binding sites. digitellinc.commdpi.com

A key feature of the cyanoacrylamide system is the reversibility of this covalent interaction. While typical acrylamides form irreversible bonds with nucleophiles like thiols, the α-cyano group stabilizes the resulting carbanion adduct. nih.govnih.gov This stabilization facilitates an elimination reaction, allowing the Michael addition to be reversible under physiological conditions. nih.govsemanticscholar.org This property is highly desirable in drug design as it can reduce off-target toxicity while maintaining prolonged inhibitory effects. digitellinc.commdpi.com

The nucleophilic character of this compound resides mainly in the aniline nitrogen. Furthermore, enamides in general can act as versatile "amphiphilic synthons." beilstein-journals.org They can initiate reactions as nucleophiles, and the resulting iminium intermediates can then serve as electrophiles in subsequent cyclization or addition reactions. beilstein-journals.orgnih.gov

| Michael Acceptor | Key Structural Feature | Reactivity with Thiols | Resulting Covalent Bond |

|---|---|---|---|

| Acrylamide | Single electron-withdrawing group (amide) | Undergoes Michael addition | Irreversible nih.govsemanticscholar.org |

| Cyanoacrylamide | Dual electron-withdrawing groups (cyano and amide) | Undergoes Michael addition with enhanced β-carbon electrophilicity | Reversible nih.govsemanticscholar.orgmdpi.com |

Reaction Mechanisms of Condensation and Addition Reactions

Condensation Reactions: The synthesis of this compound and its derivatives typically proceeds via a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde (4-aminobenzaldehyde) with a compound containing an active methylene (B1212753) group (cyanoacetamide). The mechanism involves the deprotonation of cyanoacetamide to form a resonance-stabilized carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type adduct yields the final α,β-unsaturated product.

Addition Reactions: The most prominent addition reaction for this class of compounds is the Michael addition. As discussed, the β-carbon of the cyanoacrylamide system is highly electrophilic. Nucleophiles, particularly soft nucleophiles like thiols, readily add to this position. The mechanism for the reaction with a thiol (R-SH) involves the attack of the thiolate anion on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to give the final adduct. The reversibility of this process is attributed to the increased acidity of the α-hydrogen in the adduct, which can be abstracted to reform the enolate, facilitating the elimination of the thiol. nih.govmdpi.com

Isomerization Phenomena in Enamide Structures (e.g.,nih.govacs.org-H Shift, E/Z Isomerization)

E/Z Isomerization: Enamides can exist as geometric isomers (E and Z) about the C=C double bond. nih.gov The synthesis of these compounds often results in a mixture of isomers, and achieving high geometric selectivity can be challenging. nih.govresearchgate.net The thermodynamic stability often favors the E isomer, but the less stable Z isomer is also found in various natural products. nih.govacs.org

Several methods have been developed to control or switch the isomeric configuration. Photocatalysis, in particular, has emerged as a powerful strategy for the contra-thermodynamic E-to-Z isomerization of enamides. rsc.orgrsc.org This process often utilizes an iridium-based photosensitizer that, upon visible-light irradiation, transfers energy to the E-enamide, promoting it to an excited triplet state. rsc.orgmdpi.com This excited state can then undergo bond rotation and relax to the less stable Z isomer, often with high selectivity. rsc.orgrsc.org

| Isomerization Method | Typical Catalyst/Condition | Selectivity | Reference |

|---|---|---|---|

| Metal-Catalyzed Isomerization | Ruthenium or other transition metal complexes | Can be selective for Z-isomers | nih.govresearchgate.net |

| Photocatalytic Isomerization | Ir(ppy)₃, visible light | Highly selective for the less stable Z-isomer (contra-thermodynamic) | rsc.orgrsc.orgmdpi.com |

| CO₂-Mediated Isomerization | CO₂ as a promoter | Selective Z to E isomerization | rsc.org |

nih.govacs.org-H Shift: A nih.govacs.org-hydride shift is an intramolecular rearrangement where a hydrogen atom moves from one atom to an adjacent atom. wikipedia.orglibretexts.org This process is most common in the context of carbocation rearrangements, where the shift occurs to form a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary one). youtube.com While not a primary reaction pathway for the neutral enamide, such shifts could occur in intermediates formed during acid-catalyzed reactions or cyclizations where a carbocation is generated. A related phenomenon, a net-1,2-hydrogen atom transfer, has been described for amidyl radicals, which could be relevant under radical reaction conditions. nih.gov

Pathways for Cyclization and Annulation Reactions Leading to Heterocyclic Systems

Cyanoacetamide derivatives are exceptionally versatile building blocks for the synthesis of heterocyclic compounds due to their multiple, suitably positioned reactive sites. researchgate.netchemrxiv.orgresearchgate.net this compound is a prime candidate for various cyclization strategies to generate complex molecular architectures, particularly N-heterocycles.

Intramolecular Cyclization: The presence of the nucleophilic aniline group and the electrophilic cyanoacrylamide system within the same molecule allows for intramolecular cyclization reactions. For example, under appropriate conditions, the aniline nitrogen can attack the nitrile carbon or the β-carbon of the double bond to form fused ring systems like quinolines or indoles. nih.gov

Intermolecular Cyclization/Annulation: The compound can react with various bidentate reagents to form a wide array of heterocycles.

Pyridine (B92270) Synthesis : Condensation reactions involving the active methylene group (activated by the cyano and amide functions) are a common route to highly substituted pyridines. nih.gov

Aza-Prins Cyclization : Enamides can undergo aza-Prins cyclization, where protonation of the enamide generates an iminium ion that can be trapped by a tethered nucleophile (like an alkyne), leading to the formation of polycyclic alkaloids. beilstein-journals.orgnih.gov

[3+2] Annulation : Enamides can also participate in [3+2] photocycloaddition reactions, providing a pathway to complex nitrogen-containing five-membered rings. nsf.gov

The specific pathway followed often depends on the reaction conditions (e.g., temperature, catalyst, presence of light), allowing for divergent synthesis of different heterocyclic scaffolds from the same precursor. nsf.gov

| Heterocyclic System | Reaction Type | Precursor/Key Functionality |

|---|---|---|

| Pyridines | Condensation/Cyclization | Cyanoacetamide derivatives nih.gov |

| Thiophenes | Gewald Reaction | Cyanoacetamide and a carbonyl compound with sulfur researchgate.net |

| Thiazoles/Pyrazoles | Condensation with bidentate reagents | Cyanoacetamide derivatives researchgate.net |

| Indoles/Quinolines | Intramolecular Cyclization | ortho-Aminophenyl substituted enamides nih.gov |

| Polycyclic N-Heterocycles | Aza-Prins Cyclization, Polycyclization | Enamides with tethered nucleophiles beilstein-journals.orgnih.gov |

Computational and Theoretical Studies on Cyanoprop 2 Enamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic structure of molecules. nih.gov DFT methods calculate the electron density of a system to determine its energy and other properties, proving invaluable for analyzing molecules like 3-(4-Aminophenyl)-2-cyanoprop-2-enamide (B1275532). scirp.org

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule such as this compound, which has several rotatable bonds, conformational analysis is essential to identify the most stable conformers and understand their relative energies.

This process involves systematically rotating the bonds—such as the C-C bond connecting the phenyl ring and the enamide group, and the C-N bond of the aminophenyl group—to explore the molecule's conformational landscape. DFT methods, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to calculate the energy of each conformation. nih.gov The results of such an analysis would typically reveal the most energetically favorable spatial arrangement of the functional groups, which is critical for understanding the molecule's reactivity and interactions. For instance, a study on furanoside rings showed that different DFT functionals could predict varying conformational preferences, highlighting the importance of method selection.

A potential energy surface scan can be performed by systematically changing a specific dihedral angle to map out the energy profile and identify stable conformers and the energy barriers between them.

Table 1: Representative Optimized Geometrical Parameters for a Cyanopropenamide System (Hypothetical Data)

This table illustrates the kind of data obtained from a DFT geometry optimization. The values are representative and not specific experimental or calculated data for this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C=C (enamide) | 1.35 Å |

| C≡N (cyano) | 1.16 Å | |

| C=O (amide) | 1.24 Å | |

| C-N (amide) | 1.36 Å | |

| C-C (phenyl-vinyl) | 1.48 Å | |

| Bond Angle | C=C-C (vinyl) | 121.5° |

| C-C≡N (cyano) | 178.9° | |

| O=C-N (amide) | 123.0° | |

| Dihedral Angle | C(phenyl)-C(vinyl)-C(cyano)-C(amide) | 179.5° |

The electronic properties of a molecule are key to its chemical reactivity. DFT calculations are used to determine these properties, with a focus on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, indicating its capacity to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, while the LUMO would likely be distributed over the electron-withdrawing cyanopropenamide moiety. Analysis of the FMOs helps predict which parts of the molecule are susceptible to electrophilic or nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies (Hypothetical Data)

This table shows typical electronic parameters derived from DFT calculations for a molecule like this compound.

| Parameter | Value (eV) | Implication |

| HOMO Energy | -5.85 eV | Electron-donating ability |

| LUMO Energy | -1.95 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.90 eV | Chemical reactivity and stability |

DFT is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction's feasibility and rate.

For a cyanopropenamide system, DFT could be used to study reactions such as Michael additions to the activated double bond or cycloaddition reactions. Calculations would provide the geometries and energies of the reactants, products, intermediates, and transition states. The activation energy (the energy difference between the reactants and the transition state) can then be calculated to predict the reaction kinetics. Such studies provide a detailed, atomistic understanding of how the reaction occurs, which is often difficult to obtain through experimental means alone.

DFT calculations can accurately predict various spectroscopic properties, which serves as a valuable method for confirming molecular structures.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). By comparing the computed IR spectrum with an experimental one, researchers can confidently assign the observed absorption bands to specific functional groups. For this compound, key predicted vibrations would include the N-H stretches of the amino and amide groups, the C≡N stretch of the cyano group, the C=O stretch of the amide, and C=C stretches of the phenyl ring and enamide backbone. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to predict NMR chemical shifts (¹H and ¹³C). These calculations provide theoretical chemical shifts that can be correlated with experimental data to aid in the structural elucidation of the molecule. The calculated shifts are sensitive to the electronic environment of each nucleus, making this a powerful tool for confirming the connectivity and conformation of the molecule in solution.

Table 3: Representative Predicted Vibrational Frequencies (Hypothetical Data)

This table illustrates typical IR frequency assignments from DFT calculations. Calculated frequencies are often scaled to better match experimental values.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

| N-H Symmetric Stretch | Amine (-NH₂) | 3450 |

| N-H Asymmetric Stretch | Amine (-NH₂) | 3540 |

| N-H Stretch | Amide (-CONH₂) | 3400 |

| C-H Stretch | Aromatic | 3080 |

| C≡N Stretch | Cyano (-CN) | 2225 |

| C=O Stretch | Amide (-CONH₂) | 1690 |

| C=C Stretch | Alkene/Aromatic | 1610, 1580 |

Ab Initio Quantum Chemical Methods for Electronic Systems

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the elements involved, without using any empirical parameters. These methods aim to solve the electronic Schrödinger equation directly.

The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a good starting point but neglects electron correlation. More accurate, and computationally expensive, methods known as post-Hartree-Fock methods have been developed to account for this correlation. Examples include Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)). For certain complex electronic systems, multi-reference methods like the Complete Active Space Self-Consistent Field (CASSCF) are employed.

For a cyanopropenamide system, high-level ab initio calculations could be used to obtain highly accurate benchmark energies for different conformers or to study excited electronic states, providing a deeper understanding of its photophysical properties. While more demanding than DFT, these methods are the gold standard for accuracy when computational resources permit.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum mechanics methods like DFT are excellent for studying static structures and energies, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.

For this compound, an MD simulation could be performed to explore its conformational landscape in a solvent, such as water, providing a more realistic model of its behavior in solution. The simulation would reveal the preferred conformations, the flexibility of the molecule, and the timescale of transitions between different shapes. This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes, as it captures the inherent flexibility that governs molecular recognition processes.

Theoretical Insights into Stereoselectivity and Enantiocontrol in Enamide Reactions

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding and predicting the stereochemical outcomes of chemical reactions. In the context of reactions involving cyanoprop-2-enamide systems, such as this compound, these computational approaches provide profound insights into the factors governing stereoselectivity and enantiocontrol. While specific theoretical studies on this compound are not extensively documented in publicly available literature, general principles derived from computational studies on structurally related electron-deficient enamides and similar systems offer a robust framework for understanding its potential reactivity.

Theoretical investigations typically focus on mapping the potential energy surface of a reaction, identifying the transition states leading to different stereoisomers. The relative energies of these transition states are crucial, as the kinetically favored product will be the one formed via the lowest energy barrier. For cyanoprop-2-enamide systems, computational models can elucidate the intricate interplay of electronic effects, steric hindrance, and non-covalent interactions that dictate the facial selectivity of an incoming reagent.

In the realm of enantioselective catalysis, computational studies are instrumental in deciphering the mechanism of chiral induction. These studies often model the interaction between the substrate, in this case, a cyanoprop-2-enamide, and a chiral catalyst. By calculating the energies of the diastereomeric transition states formed between the substrate-catalyst complex and the reacting partner, researchers can predict which enantiomer will be preferentially formed.

For instance, in organocatalyzed reactions, such as Michael additions to electron-deficient alkenes, DFT calculations can model the formation of key intermediates like enamines or iminium ions and their subsequent reaction pathways. researchgate.net These models can reveal the specific non-covalent interactions, such as hydrogen bonds or CH-π interactions, between the catalyst and the substrate that are responsible for shielding one face of the molecule, thereby directing the attack of the nucleophile to the other face. researchgate.net

The following interactive data table illustrates a hypothetical scenario based on DFT calculations for a generic catalyzed Michael addition to a cyanoprop-2-enamide system, showcasing how subtle differences in transition state energies can lead to high enantioselectivity.

| Transition State | Catalyst-Substrate Conformation | Key Non-Covalent Interaction | Relative Free Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-Re | Pro-R | Hydrogen bond (Catalyst-NH to Substrate-C=O) | 0.0 | >99 |

| TS-Si | Pro-S | Steric repulsion (Catalyst bulky group and Substrate-Aryl) | 2.5 | |

| TS-Re (uncatalyzed) | N/A | N/A | 15.0 | 0 |

| TS-Si (uncatalyzed) | N/A | N/A | 15.0 | 0 |

This table is illustrative and based on general principles from computational studies on related systems.

Furthermore, computational studies can predict how modifications to the catalyst structure or the substrate itself will impact the stereochemical outcome. For example, by systematically altering the substituents on a catalyst in a computational model, it is possible to rationally design more effective catalysts with enhanced enantioselectivity. Similarly, the electronic nature of the substituents on the aryl ring of a 3-aryl-2-cyanoprop-2-enamide can be computationally varied to understand their influence on the transition state geometries and energies.

In palladium-catalyzed reactions involving enamides, theoretical studies have been used to understand the origin of stereoselectivity. researchgate.net For example, in hydroamidation of alkynes to form enamides, DFT calculations can explain the preference for the Z-isomer by identifying stabilizing intramolecular hydrogen bonds in the transition state leading to this isomer. researchgate.net While this compound is the product of such a reaction, understanding the reverse or analogous reactions computationally can provide valuable information about its inherent stereochemical biases.

Advanced Research Applications of 3 4 Aminophenyl 2 Cyanoprop 2 Enamide and Its Derivatives

Role as Versatile Synthetic Intermediates in Organic Synthesis

The synthetic utility of 3-(4-aminophenyl)-2-cyanoprop-2-enamide (B1275532) stems from the multiple reactive sites within its molecular framework. The molecule incorporates an electron-rich aminophenyl group (an electron donor), a conjugated π-system, and two strong electron-withdrawing groups (cyano and amide), rendering the double bond highly activated and electron-deficient. This electronic arrangement makes it an excellent Michael acceptor. nih.govmasterorganicchemistry.com

The core reactivity of the 2-cyanoacrylamide moiety is its susceptibility to conjugate addition, also known as the Michael addition reaction. wikipedia.orgorganic-chemistry.org In this process, a wide variety of nucleophiles can add to the β-carbon of the double bond, driven by the formation of a stable C-C or C-heteroatom single bond. masterorganicchemistry.com This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry due to its typically mild conditions and high efficiency. wikipedia.org

Key reactive features that contribute to its versatility include:

Electrophilic Alkene: The double bond is highly polarized and readily attacked by nucleophiles such as enolates, amines, and thiols. This allows for the introduction of diverse functional groups and the construction of complex carbon skeletons. nih.govmasterorganicchemistry.com The addition of thiol-containing molecules, for instance, can be reversible, a characteristic exploited in the design of covalent inhibitors. nih.govnih.gov

Primary Aromatic Amine: The 4-amino group can be readily diazotized or acylated, serving as a handle for further functionalization or for constructing larger molecular assemblies. researchgate.net

Nitrile and Amide Groups: These groups can be hydrolyzed, reduced, or used as participants in cyclization reactions to form heterocyclic rings. researchgate.net

This combination of functional groups allows this compound to be used as a key building block in multicomponent reactions, where several simple starting materials combine in a single step to form a complex product, enhancing synthetic efficiency. nih.gov

Construction of Nitrogen-Containing Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The structural attributes of this compound make it an ideal starting material for the synthesis of various nitrogen-containing heterocycles.

The 2-cyanoacrylamide framework is a well-established precursor for the synthesis of substituted pyrimidines. Pyrimidines are a critical class of heterocycles found in nucleic acids and numerous pharmaceutical agents. researchgate.netnih.gov The synthesis of 4-aminopyrimidine (B60600) derivatives can be achieved through the cyclocondensation of compounds like this compound with various dinucleophiles.

A common and effective strategy involves the reaction with guanidine (B92328) or thiourea. researchgate.net In this reaction, the nucleophilic nitrogen atoms of guanidine attack the electrophilic sites of the cyanoacrylamide moiety, leading to a cyclization event that forms the pyrimidine (B1678525) ring. The presence of the cyano group is crucial as it participates in the cyclization to form the final aminopyrimidine structure. This approach provides a direct route to highly functionalized pyrimidines bearing an aminophenyl substituent, which can be valuable for further derivatization.

| Precursor Type | Reagent | Resulting Heterocycle | Reference |

| 2-Cyanoacrylamide derivative | Guanidine | 2,4-Diaminopyrimidine derivative | researchgate.net |

| 2-Cyanoacrylamide derivative | Thiourea | 4-Amino-2-thioxopyrimidine derivative | researchgate.net |

| N-(3-amino-2-cyanoallyl)amine | Base (e.g., Tetramethylammonium hydroxide) | 4-Aminopyrimidine derivative | google.com |

The 4-aminophenyl moiety of the title compound is structurally a substituted aniline (B41778). Anilines are classical starting materials for the synthesis of quinolines, a fused heterocyclic system present in many alkaloids and drugs. mdpi.compharmaguideline.com Several named reactions can be envisioned for the synthesis of quinoline (B57606) frameworks using this precursor. For instance, in a Friedländer-type synthesis, the aminophenyl group could react with a β-dicarbonyl compound under acid or base catalysis to construct the quinoline core. pharmaguideline.comnih.gov Similarly, multi-component reactions involving an aniline derivative, an aldehyde, and an alkyne can yield highly substituted quinolines. scielo.br

Quinazolinones are another important class of fused heterocycles. semanticscholar.org Their synthesis often involves the cyclization of 2-aminobenzamides or related precursors. nih.govresearchgate.net While this compound does not possess the ortho-amino benzoic acid structure required for direct cyclization, its functional groups can be chemically manipulated to form intermediates suitable for quinazolinone synthesis. The aromatic amine provides a key anchor point for building the necessary framework for subsequent cyclization reactions. nih.gov

The high reactivity of the 2-cyanoacrylamide unit enables its use in the synthesis of a variety of other complex heterocyclic systems, often through cyclocondensation or multicomponent reactions. For example, reaction with hydrazine (B178648) hydrate (B1144303) can yield pyrazole (B372694) derivatives. researchgate.netmdpi.com

Furthermore, its role as an enaminonitrile-like precursor allows it to react with other heterocyclic amines to generate fused ring systems. Research has shown that similar enaminonitriles react with 5-aminopyrazoles, 5-amino-1,2,4-triazole, or 2-aminobenzimidazole (B67599) to afford pyrazolo[1,5-a]pyrimidines, triazolo[4,3-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles, respectively. researchgate.net The versatility of this scaffold makes it a valuable tool for combinatorial synthesis aimed at discovering novel bioactive molecules. nih.gov The Michael acceptor capability can also be exploited to construct fused systems via tandem reactions, such as a double Michael addition to form polycyclic structures. ub.edu

Development of Functional Materials and Optical Properties

Beyond its use in building complex bioactive molecules, this compound and its derivatives are of significant interest in materials science, particularly in the field of optics.

Organic molecules with significant second-order nonlinear optical (NLO) properties are crucial for applications in electro-optic (EO) devices, which are used in telecommunications and optical information processing. A key design strategy for high-performance NLO chromophores is the creation of a Donor-π-Acceptor (D-π-A) structure. semanticscholar.org

The molecule this compound is a quintessential example of a D-π-A chromophore:

Donor (D): The aminophenyl group is a potent electron donor.

π-Bridge (π): The vinyl (prop-2-en) segment acts as the conjugated bridge, facilitating charge transfer.

Acceptor (A): The electron-withdrawing cyano and amide groups function collectively as a strong electron acceptor.

This intramolecular charge-transfer characteristic from the donor to the acceptor upon excitation is responsible for a large molecular first hyperpolarizability (β), a key figure of merit for NLO activity. rsc.org By modifying the donor, bridge, or acceptor components, the NLO properties can be finely tuned. For instance, enhancing the donor strength or increasing the conjugation length of the bridge can lead to materials with exceptionally large electro-optic coefficients (r₃₃). rsc.orgresearchgate.net Research on similar D-π-A chromophores has demonstrated the effectiveness of this molecular design, achieving high r₃₃ values in polymer films. semanticscholar.orgresearchgate.net The cyano group is a particularly effective acceptor in NLO chromophores. nih.govrsc.org

The table below presents data for structurally related D-π-A chromophores, illustrating the high potential of materials based on the aminophenyl cyanoacrylamide scaffold.

| Chromophore Structure | Max Absorption (λmax) | First Hyperpolarizability (β) | Electro-Optic Coefficient (r₃₃) | Reference |

| Diethylaminophenyl donor, tetraene bridge, TCF acceptor (Chromophore A) | 640 nm (in CHCl₃) | N/A | 115 pm/V (in PMMA) | semanticscholar.org |

| Chromophore A with alkylaniline cyanoacetate (B8463686) functionalization (Chromophore B) | 660 nm (in CHCl₃) | β value 48% higher than A | 166 pm/V (in PMMA) | semanticscholar.org |

| Diethylaminophenyl donor, tetraene bridge, CF₃-Ph-TCF acceptor (Chromophore C) | 723 nm (in CHCl₃) | N/A | 213 pm/V (in PMMA) | semanticscholar.org |

| Chromophore C with dialkylaminobenzylidene malononitrile (B47326) functionalization (Chromophore D) | 731 nm (in CHCl₃) | β value 9% higher than C | 276 pm/V (in PMMA) | semanticscholar.org |

TCF: Tricyanofuran; CF₃-Ph-TCF: Phenyl-trifluoromethyl-tricyanofuran; PMMA: Poly(methyl methacrylate)

Fluorescent Sensing Materials

Derivatives of 2-cyano-3-phenylacrylamide (B1607073) are recognized for their intrinsic fluorescence properties. Research indicates that the fluorescence originates from the formation of hydrogen-bonded dimeric structures between the carbonyl oxygen and amide hydrogen atoms. chiba-u.jpresearchgate.net This interaction, along with π-π stacking arrangements, dictates the photophysical behavior of these compounds. chiba-u.jpresearchgate.net The electronic properties, and thus the fluorescence characteristics, can be precisely adjusted by introducing electron-donating or electron-withdrawing substituents onto the phenyl ring. chiba-u.jpresearchgate.net

This tunability has been exploited in the development of "smart" materials that respond to external stimuli:

Piezofluorochromism: Certain 3-aryl-2-cyano acrylamide (B121943) derivatives exhibit piezofluorochromic behavior, where their fluorescence emission color changes in response to mechanical force. nih.govnih.govsciencedaily.com For instance, a derivative synthesized by Song et al. transitioned from yellow-green to orange-red fluorescence upon grinding. sciencedaily.com This change is attributed to a phase transition from a crystalline to an amorphous state and can be reversed by heating or exposure to solvent vapors. nih.govsciencedaily.com

Acidichromism: The fluorescence of some derivatives is also sensitive to changes in pH. The protonation of specific moieties within the molecule can alter the frontier molecular orbitals, leading to a visible color change. nih.gov For example, (Z)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide changes from blue to yellow fluorescence upon protonation. nih.gov

These responsive properties make 2-cyanoacrylamide derivatives promising candidates for developing novel sensors for pressure, mechanical stress, and acidity.

Precursors for Organic Light-Emitting Diode (OLED) Components

The structural motifs present in this compound are highly relevant to the design of materials for OLEDs. Specifically, the arylamine and cyano groups are common features in molecules used for hole transport layers (HTLs) and as emissive dopants.

Triarylamine-containing polymers are widely investigated as hole transport materials due to their excellent film-forming properties and ability to facilitate the injection and transport of positive charge carriers (holes). researchgate.net The performance of these materials can be systematically tuned by modifying the linkers between the triarylamine functionality and the polymer backbone. researchgate.net

Furthermore, arylamine derivatives are used in the synthesis of green and blue fluorescent emitters for OLED devices. nih.govresearchgate.netmdpi.com By combining electron-donating arylamine moieties with electron-accepting units, researchers can create molecules with high quantum efficiencies and desirable emission colors. The cyano group is a particularly effective electron-withdrawing unit used to fine-tune the electronic and optical properties of emissive materials. nih.gov OLEDs fabricated using such materials have demonstrated high brightness and efficiency. nih.govmdpi.com The inherent properties of the this compound backbone make it a viable precursor for developing novel materials for various layers within an OLED stack.

Ligand Design and Applications in Catalysis Research

While the primary research focus for 2-cyanoacrylamide derivatives has been in materials science and medicinal chemistry, their molecular structure suggests potential applications in catalysis. The presence of nitrogen and oxygen atoms with lone pairs of electrons, specifically in the amino and amide groups, allows these molecules to function as potential ligands for transition metal complexes. chiba-u.jpnih.govsmolecule.com

Coordination to a metal center could modulate the electronic properties of the ligand, potentially enabling its participation in catalytic cycles. However, based on currently available research, the use of this compound or its direct derivatives as ligands in transition-metal catalysis is not a well-explored area. Most related studies focus on the use of catalysts for the synthesis of these compounds, rather than the compounds themselves acting as catalytic ligands. nii.ac.jp

Exploration in Chemical Biology Research for Molecular Target Studies

The 2-cyanoacrylamide moiety is a key "warhead" in the design of targeted covalent inhibitors for various enzymes, particularly kinases. Its electrophilic nature allows it to form a covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein.

A significant area of investigation is the inhibition of Transforming growth factor-beta-activated kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways. nih.govnih.govresearchgate.net The 2-cyanoacrylamide group functions as a Michael acceptor that, unlike simple acrylamides which often form irreversible bonds, can engage in reversible covalent inhibition. nih.gov This is a desirable characteristic as it can reduce off-target effects and potential toxicity associated with irreversible inhibitors. nih.gov

The mechanism involves the nucleophilic addition of a cysteine residue from the enzyme to the activated double bond of the 2-cyanoacrylamide moiety. The presence of two electron-withdrawing groups (cyano and amide) increases the acidity of the α-carbon in the resulting adduct, facilitating the reverse reaction and establishing a covalent but reversible bond. Studies have confirmed this reversible reaction by demonstrating the recovery of enzyme activity after treatment with reducing agents like β-mercaptoethanol. nih.gov

Derivatives have also been investigated as inhibitors of other kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a major target in cancer therapy.

Extensive SAR studies have been conducted to optimize the potency and selectivity of 2-cyanoacrylamide-based inhibitors. By systematically modifying the aryl group attached to the acrylamide core, researchers have elucidated key structural requirements for potent enzyme inhibition.

For TAK1 inhibitors, tethering the 2-cyanoacrylamide warhead to an imidazopyridine scaffold has yielded highly potent compounds. nih.gov The SAR studies revealed that the nature and position of substituents on the phenyl ring (or other heterocyclic rings) dramatically influence inhibitory activity.

Below is a table summarizing the SAR findings for a series of imidazopyridine-based 2-cyanoacrylamide derivatives as TAK1 inhibitors. nih.gov

| Compound ID | R Group (Aryl Moiety) | TAK1 IC₅₀ (nM) |

| 13a | Phenyl | 385 |

| 13b | 4-Methylthiazol-2-yl | 106 |

| 13e | Pyridin-2-yl | >1000 |

| 13h | 6-Methylpyridin-2-yl | 27 |

| 13m | Pyridin-3-yl | 276 |

| 13o | 2-Methylpyridin-3-yl | 1000 |

| 13q | Pyridin-4-yl | 390 |

These studies highlight that substitution on a pyridine (B92270) ring, particularly a methyl group at the 6-position, can significantly enhance potency, with compound 13h showing an impressive IC₅₀ of 27 nM. nih.gov Similar SAR studies on bis-cyanoacrylamide derivatives have identified potent EGFR inhibitors with IC₅₀ values in the low nanomolar range.

Applications in Analytical Chemistry Methodologies (e.g., MALDI Matrix Development for Biomolecule Analysis)

Derivatives of 2-cyano-3-phenylacrylic acid, which share the core structure of the title compound, have been rationally designed and investigated as advanced matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. smolecule.comnii.ac.jpresearchgate.net MALDI is a soft ionization technique crucial for the analysis of biomolecules like peptides and proteins. The matrix plays a critical role in absorbing laser energy and facilitating the ionization of the analyte.

The "gold standard" matrix, α-cyano-4-hydroxycinnamic acid (CHCA), has limitations, including a bias towards arginine-containing peptides and the presence of interfering signals in the low mass range. smolecule.com To overcome these issues, researchers have synthesized derivatives with modified electronic and physical properties.

Key findings include:

Enhanced Performance: The rationally designed matrix 4-chloro-α-cyanocinnamic acid (ClCCA) shows a dramatic improvement in performance, with increased sensitivity and a more uniform response to peptides of varying basicity. smolecule.comresearchgate.net For a 1 fmol bovine serum albumin digest, ClCCA increased the protein sequence coverage to 48%, compared to just 4% with CHCA. smolecule.com

Analysis of Labile Molecules: ClCCA is considered a "cooler" matrix, meaning it causes less fragmentation of fragile analytes like phosphopeptides during the ionization process. researchgate.net

Broad Spectrum Analysis: Further derivatives, such as 2-cyano-3-(2-thienyl)acrylic acid (CTA), have been developed as versatile matrices capable of analyzing a wide range of compounds, including lipids, peptides, proteins, saccharides, and polymers, with high signal-to-noise ratios.

The table below compares the performance of a novel derivative, α-cyano-5-phenyl-2,4-pentadienic acid (CPPA), with conventional matrices for the analysis of standard proteins.

| Matrix | Analyte | Signal-to-Noise (S/N) Ratio |

| CPPA | Cytochrome c | 105 |

| SA | Cytochrome c | 30 |

| CClCA | Cytochrome c | 50 |

| CHCA | Cytochrome c | 45 |

| CPPA | Myoglobin | 110 |

| SA | Myoglobin | 25 |

| CClCA | Myoglobin | 40 |

| CHCA | Myoglobin | 35 |

These results demonstrate that rational design based on the 2-cyano-3-phenylacrylamide scaffold can lead to superior matrices for advanced analytical applications in proteomics and metabolomics.

Q & A

Q. Q1. What are the key synthetic routes for preparing 3-(4-Aminophenyl)-2-cyanoprop-2-enamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with functionalized aromatic intermediates. For example:

- Step 1 : Preparation of 4-aminophenyl precursors via nitration/reduction or direct substitution.

- Step 2 : Coupling with a cyanopropenamide backbone using Knoevenagel condensation or nucleophilic acyl substitution. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like piperidine) critically affect stereoselectivity and yield .

- Step 3 : Purification via column chromatography or recrystallization. Reported yields range from 40–70%, depending on steric hindrance from substituents .

Q. Q2. Which spectroscopic methods are most effective for confirming the structure of this compound?

- NMR : and NMR identify aromatic protons (δ 6.5–7.5 ppm) and the cyano group (C≡N, ~110–120 ppm). The enamide double bond (C=C) appears as a singlet in NMR (δ 6.0–6.5 ppm) .

- IR : Strong absorption at ~2200 cm confirms the cyano group. Amide C=O stretches appear at ~1650–1700 cm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Intermediate-Level Mechanistic and Analytical Challenges

Q. Q3. How can conflicting NMR data for this compound derivatives be resolved?

Discrepancies often arise from tautomerism or solvent effects. Methodological solutions include:

- Variable Temperature NMR : To detect equilibrium between keto-enol or cis-trans isomers .

- COSY/NOESY : Correlate proton-proton interactions to confirm spatial arrangements .

- Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted values .

Q. Q4. What strategies optimize the regioselectivity of cyano group introduction in similar acrylamide derivatives?

- Electrophilic Cyanating Agents : Use TMSCN (trimethylsilyl cyanide) with Lewis acids (e.g., ZnCl) to direct cyanide addition to α,β-unsaturated carbonyl systems .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity at the β-carbon .

Advanced Research Questions

Q. Q5. How can computational chemistry predict the biological activity of this compound?

- Molecular Docking : Simulate binding to target proteins (e.g., kinases or GPCRs) using software like AutoDock. Focus on the cyano group’s role in hydrogen bonding .

- QSAR Models : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with experimental IC values to predict potency .

Q. Q6. What crystallographic techniques resolve structural ambiguities in this compound complexes?

Q. Q7. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Steric Effects : Bulky substituents on the 4-aminophenyl group hinder Buchwald-Hartwig amination.

- Electronic Effects : Electron-withdrawing groups (e.g., -CN) activate the acrylamide moiety for Michael additions. DFT studies show a 0.3 eV reduction in LUMO energy compared to non-cyano analogs .

Data Contradiction and Reproducibility

Q. Q8. How should researchers address batch-to-batch variability in biological assay results for this compound?

Q. Q9. Why might in vitro and in vivo activity data diverge, and how can this be mitigated?

- Metabolic Stability : Assess cytochrome P450 metabolism using liver microsomes. Modify the 4-aminophenyl group with electron-donating substituents (e.g., -OCH) to enhance stability .

- Bioavailability Studies : Use Caco-2 cell models to evaluate permeability. Lipophilicity (logP) >3 correlates with poor aqueous solubility .

Methodological Innovations

Q. Q10. What advanced techniques enable real-time monitoring of this compound synthesis?

- In Situ IR Spectroscopy : Track reaction progress by observing C≡N and C=O peak intensities .

- Flow Chemistry : Improve scalability and reduce side reactions via continuous stirred-tank reactors (CSTRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.